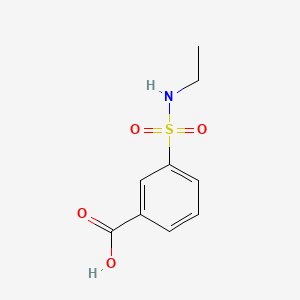

3-(N-Ethylsulfamoyl)benzoic acid

Übersicht

Beschreibung

3-(N-Ethylsulfamoyl)benzoic acid is a chemical compound with the CAS Number: 7326-74-1 . It has a molecular weight of 229.26 .

Molecular Structure Analysis

The molecular formula of 3-(N-Ethylsulfamoyl)benzoic acid is C9H11NO4S .Physical And Chemical Properties Analysis

The melting point of 3-(N-Ethylsulfamoyl)benzoic acid is between 198-199°C .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Uses

3-(N-Ethylsulfamoyl)benzoic acid is related to benzoic acid, an aromatic carboxylic acid naturally present in plant and animal tissues. Benzoic acid and its derivatives, including 3-(N-Ethylsulfamoyl)benzoic acid, are commonly used as preservatives due to their antibacterial and antifungal properties. They are also used as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Benzoic acid derivatives have a wide range of applications due to their widespread occurrence and production (del Olmo, Calzada, & Nuñez, 2017).

Role in Pharmaceutical Research

Benzoic acid is considered a model compound in pharmaceutical research. Its thermodynamic phase behavior, particularly in mixtures with water and organic solvents, is crucial for process design in pharmaceutical development. Studies on benzoic acid and its derivatives, including 3-(N-Ethylsulfamoyl)benzoic acid, help in understanding the solubility and stability of drug substances (Reschke, Zherikova, Verevkin, & Held, 2016).

Synthesis and Chemical Reactions

Various chemical synthesis methods involve benzoic acid derivatives. For example, 3-(N-Ethylsulfamoyl)benzoic acid can be synthesized through specific chemical reactions involving benzoic acid derivatives. These synthetic methods are significant in the development of pharmaceuticals and other chemical compounds (Sarbanes, 2002).

Environmental Presence and Impact

Due to their extensive use, benzoic acid derivatives are widely distributed in the environment. They are found in water, soil, and air, leading to significant human exposure. Understanding their environmental presence and impact is essential for public health and safety considerations (del Olmo et al., 2017).

Applications in Organic Chemistry

In organic chemistry, benzoic acid derivatives, including 3-(N-Ethylsulfamoyl)benzoic acid, are used in various reactions. These compounds serve as building blocks for synthesizing more complex molecules, which can be used in drug development and other chemical applications (Li et al., 2016).

Conclusion3-(N-Ethylsulfamoyl)benzoic acid, as a derivative of benzoic acid, plays a significant role in various scientific research applications, including pharmaceutical development, chemical synthesis, and understanding environmental impacts. Its properties and uses align

Scientific Research Applications of 3-(N-Ethylsulfamoyl)benzoic Acid

Pharmacokinetics and Therapeutic Potential

3-(N-Ethylsulfamoyl)benzoic acid, a derivative of benzoic acid, has been studied for its pharmacokinetic properties and therapeutic potential. For instance, a novel compound, 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, has shown promise as a potent and subtype-selective agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), indicating its potential in lipid modulation and treatment of related disorders. This compound demonstrated favorable pharmacokinetic properties in preclinical species and humans, suggesting its suitability for clinical development (Frederick et al., 2009).

Chemical and Environmental Significance

Benzoic acid derivatives, including 3-(N-Ethylsulfamoyl)benzoic acid, are found naturally in plant and animal tissues and have widespread applications as preservatives in food, cosmetics, and pharmaceuticals. Their extensive use has led to their widespread distribution in the environment, necessitating research into their occurrence, metabolism, and potential public health impacts (del Olmo, Calzada, & Nuñez, 2017).

Application in Food Technology

The microencapsulation of benzoic acid, a process highly relevant to 3-(N-Ethylsulfamoyl)benzoic acid, has been explored for its application in food technology. This process, which involves encasing benzoic acid in a protective coating to preserve its stability and control its release, is essential for the application of benzoic acid in various food products (Marques, Fernandes, Borges, & Botrel, 2016).

Role in Organic Synthesis and Catalysis

Benzoic acid derivatives are crucial in organic synthesis and catalysis. For example, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, including 3-(N-Ethylsulfamoyl)benzoic acid, provide synthetically useful tools for organic synthesis. These methodologies are particularly important for the development of drug molecules and natural products (Li et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(ethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQZYZFUALLUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275572 | |

| Record name | 3-(Ethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Ethylsulfamoyl)benzoic acid | |

CAS RN |

7326-74-1 | |

| Record name | 3-[(Ethylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

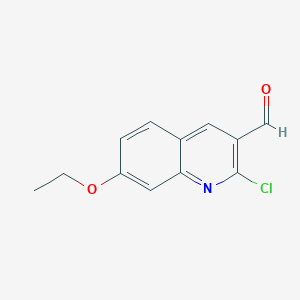

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)